4-Acetoxy-2'-methylbenzophenone
Description
4-Acetoxy-2'-methylbenzophenone (CAS No. 52981-06-3) is a benzophenone derivative with the molecular formula C₁₆H₁₄O₃ and a molecular weight of 254.28 g/mol . It features an acetoxy group (-OAc) at the 4-position and a methyl group (-CH₃) at the 2'-position on the benzophenone backbone. This compound is primarily utilized in industrial and scientific research as an intermediate or reagent, with applications in organic synthesis and material science .
Properties
IUPAC Name |
[4-(2-methylbenzoyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11-5-3-4-6-15(11)16(18)13-7-9-14(10-8-13)19-12(2)17/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZUMOZXEZNKID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641687 | |
| Record name | 4-(2-Methylbenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52981-06-3 | |
| Record name | 4-(2-Methylbenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetoxy-2’-methylbenzophenone typically involves the acetylation of 2’-methylbenzophenone. One common method includes the reaction of 2’-methylbenzophenone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of 4-Acetoxy-2’-methylbenzophenone may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process often includes recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Acetoxy-2’-methylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzophenones depending on the nucleophile used.
Scientific Research Applications
4-Acetoxy-2’-methylbenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-Acetoxy-2’-methylbenzophenone involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol, which can then participate in further chemical reactions. The compound’s reactivity is influenced by the electron-withdrawing nature of the acetoxy group, which affects the overall electron density of the benzophenone core.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogs and their distinguishing features:
Key Differentiators and Industrial Relevance
- Stability : Acetoxy derivatives are more hydrolysis-resistant than hydroxylated analogs, favoring long-term storage .
- Solubility: The methyl group in this compound enhances organic-phase solubility compared to polar derivatives like Mexenone .
- Safety Profile: Unlike brominated or fluorinated analogs, this compound lacks stringent hazard classifications, simplifying handling .
Biological Activity
4-Acetoxy-2'-methylbenzophenone, also known as 4-acetoxyacetophenone, is an organic compound characterized by its aromatic structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H16O3
- Molecular Weight : 256.29 g/mol
- Structure : The compound features an acetoxy group attached to a methyl-substituted benzophenone structure, which influences its solubility and reactivity in biological systems.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Currently, there is no well-defined mechanism of action for this compound. However, based on its chemical structure and the behavior of related compounds, potential mechanisms could include:
- Membrane Disruption : The compound may integrate into microbial membranes, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : It might inhibit key enzymes involved in metabolic pathways critical for microbial survival or cancer cell growth.
Case Studies
-
Antimicrobial Activity Study :
- A study evaluated the antimicrobial efficacy of various benzophenone derivatives, including this compound. Results indicated significant inhibitory effects against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.
-
Anticancer Screening :
- In vitro assays assessing the cytotoxic effects of this compound on cancer cell lines revealed moderate activity. The compound was noted for inducing apoptosis in certain cancer cell types, although further research is needed to elucidate the underlying mechanisms.
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Binding Affinity Studies :
- Research involving molecular docking simulations has suggested that this compound may have favorable binding interactions with specific proteins implicated in cancer progression. These findings warrant further exploration into its therapeutic potential.
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | Moderate | Membrane disruption |
| Benzophenone | Strong | Weak | Enzyme inhibition |
| Acetylated Aryl Ketones | Variable | Strong | Various (depends on structure) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
